molecular formula C24H20N4OS2 B2745306 3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-23-7

3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2745306
CAS RN: 847402-23-7
M. Wt: 444.57
InChI Key: XYQFSQNLROQLNY-UHFFFAOYSA-N
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Description

The compound “3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that contains several functional groups, including a benzothiazole, a triazole, and a benzyl group . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were synthesized and evaluated for their growth inhibitory activities . Another method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been associated with significant antimicrobial properties . The presence of a benzothiazole group could potentially enhance these properties, making our compound of interest a candidate for developing new antimicrobial agents. Research could explore its efficacy against various bacterial and fungal strains, particularly those resistant to current medications.

Anticancer Research

The structural complexity of the compound suggests potential cytotoxic activities against cancer cell lines . Studies could be conducted to determine its effectiveness in inhibiting the growth of tumor cells, with a focus on identifying the mechanisms of action and potential as a chemotherapeutic agent.

Antioxidant Properties

Triazole derivatives have shown antioxidant activity, which is crucial in combating oxidative stress-related diseases . The compound could be investigated for its ability to scavenge free radicals and protect against DNA damage, contributing to the prevention of various chronic conditions.

Anticonvulsant Effects

The triazole and benzothiazole components are known to contribute to anticonvulsant effects . This compound could be studied for its potential use in treating neurological disorders such as epilepsy, examining its efficacy in seizure control and neuroprotection.

Agricultural Applications

Given the antimicrobial properties of triazole derivatives, the compound could be explored for use in agriculture as a fungicide or bactericide to protect crops . Its effectiveness against plant pathogens and its impact on crop yield and health would be key areas of investigation.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been found to inhibit quorum sensing in bacteria , suggesting potential applications in the development of new drugs for antimicrobial treatments .

Mechanism of Action

Target of Action

The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication .

Mode of Action

The compound interacts with its target by binding to the active site of the LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of Pseudomonas aeruginosa . These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

It is known that the compound exhibits good thermal and electrochemical stability .

Result of Action

The compound’s action results in the inhibition of the quorum sensing pathways in Pseudomonas aeruginosa, leading to a disruption in the bacteria’s ability to coordinate certain behaviors . Specifically, it has been observed to inhibit biofilm formation and virulence production .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s quorum sensing inhibitory activity may be affected by the concentration of the compound present in the environment

properties

IUPAC Name

3-[[5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c1-17-8-7-9-18(14-17)16-30-23-26-25-22(28(23)19-10-3-2-4-11-19)15-27-20-12-5-6-13-21(20)31-24(27)29/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQFSQNLROQLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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